molecular formula C15H23N3 B13937241 2-Imidazolidinimine, N-[2,6-bis(1-methylethyl)PH CAS No. 63346-74-7

2-Imidazolidinimine, N-[2,6-bis(1-methylethyl)PH

Cat. No.: B13937241
CAS No.: 63346-74-7
M. Wt: 245.36 g/mol
InChI Key: ZVMKHMLLALLVED-UHFFFAOYSA-N
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Description

N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with two isopropyl groups at the 2 and 6 positions, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in research and industry .

Mechanism of Action

The mechanism by which N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects .

Comparison with Similar Compounds

Properties

CAS No.

63346-74-7

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H23N3/c1-10(2)12-6-5-7-13(11(3)4)14(12)18-15-16-8-9-17-15/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18)

InChI Key

ZVMKHMLLALLVED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NCCN2

Origin of Product

United States

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